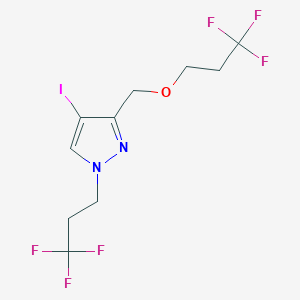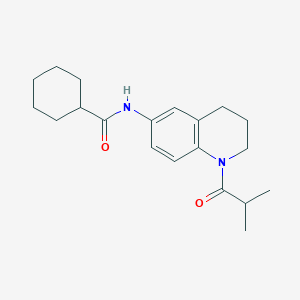
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a compound that belongs to the chemical family of tetrahydroquinolines. These compounds have been the subject of considerable research due to their interesting chemical and physical properties, and potential applications in various fields.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the reaction of corresponding carboxamides with various reagents. For example, tetrahydroisoquinoline derivatives have been synthesized through reactions involving phenoxymethyloxiranes or secondary amines to afford new propanediol or aminopropanol derivatives respectively (Aghekyan et al., 2015). Moreover, the synthesis of related compounds like 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines has been reported, indicating diverse methods for creating tetrahydroquinoline frameworks (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide would be expected to exhibit typical features of tetrahydroquinoline derivatives, including the presence of a tetrahydroquinoline core attached to a cyclohexanecarboxamide moiety. These structures are often elucidated using methods like IR, NMR spectroscopy, and mass spectrometry (Gein et al., 2011).
Chemical Reactions and Properties
Tetrahydroquinolines typically undergo various chemical reactions, including cycloadditions, Knoevenagel condensations, and reactions with acrylamides and amines. These reactions lead to a wide range of derivatives, showcasing the chemical versatility of the tetrahydroquinoline core (Kasturi & Sharma, 1975).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide would typically include solid-state properties, solubility in various solvents, and melting points. These properties are crucial for determining the compound's suitability for different applications and for designing crystallization and purification strategies.
Chemical Properties Analysis
Chemically, tetrahydroquinoline derivatives exhibit a range of properties depending on their specific functional groups and structure. They may engage in hydrogen bonding, aromatic stacking interactions, and various organic reactions, contributing to their diverse chemical behavior and applications in synthetic chemistry (Sirakanyan et al., 2015).
科学的研究の応用
Synthesis and Derivative Formation
Researchers have developed metal-free oxidative functionalization methods for the synthesis of isoquinolinonediones, a class of compounds closely related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide. These methods involve C(sp3)–H bond cleavage, alkylation, and intramolecular cyclization, providing new pathways for synthesizing 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives and their transformation into tetrahydrofuro[2,3-c]isoquinolin-5(2H)-one derivatives (Zhu, Zhou, & Xia, 2016).
Antimicrobial Activity
Certain derivatives of tetrahydroquinoline, structurally similar to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds show promising antimicrobial activity, highlighting the potential of tetrahydroquinoline derivatives in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Anticancer Applications
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit significant cytotoxicity against prostate cancer cells, with one of the compounds showing marked anti-HDAC and antiproliferative activity, leading to tumor growth inhibition in a xenograft tumor model (Liu et al., 2015).
Novel Synthetic Approaches
Innovative synthetic methods have been developed for the construction of isoquinoline-1,3-diones via a copper-catalyzed radical aminoarylation of acrylamide. This process utilizes sequential radical addition and cyclization pathways, contributing to the field of synthetic organic chemistry and potentially providing new routes for the synthesis of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide (Xia et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h10-11,13-15H,3-9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMIPCNFEUMDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

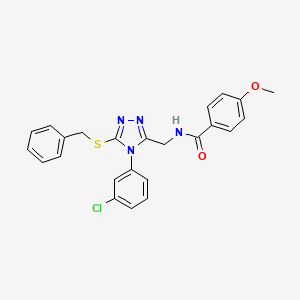
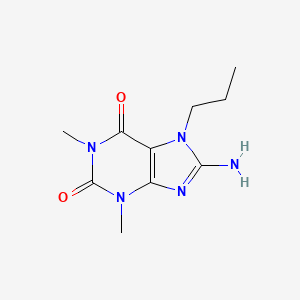
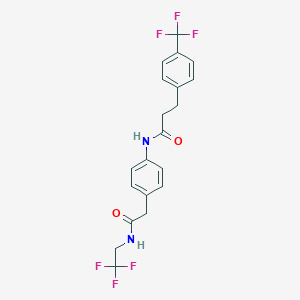
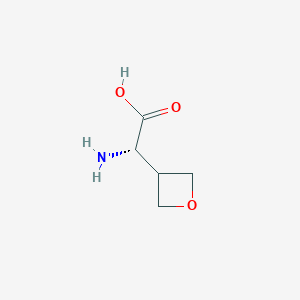

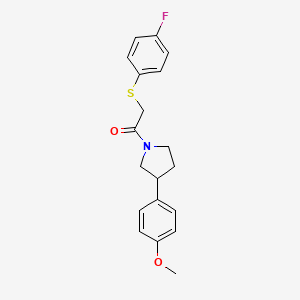

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)
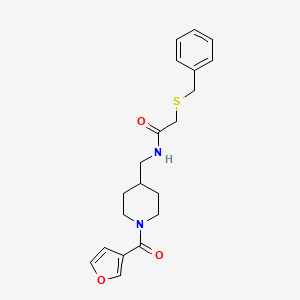
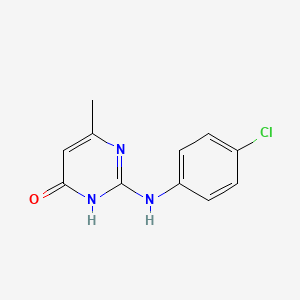
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)
![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)
